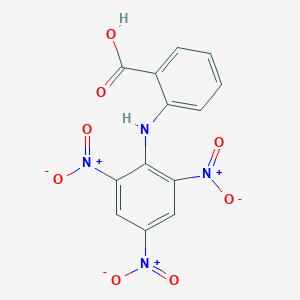
2-(2,4,6-Trinitroanilino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trinitroanilino)benzoic acid is an organic compound known for its high explosive properties It is a nitrated derivative of benzoic acid and is characterized by the presence of three nitro groups attached to the benzene ring
Preparation Methods
The synthesis of 2-(2,4,6-Trinitroanilino)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the oxidation of 2,4,6-trinitrotoluene (TNT) using strong oxidizing agents such as nitric acid and chlorate or dichromate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the complete nitration of the benzene ring.
Chemical Reactions Analysis
2-(2,4,6-Trinitroanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different nitrated products.
Decarboxylation: Upon heating, it undergoes decarboxylation to yield 1,3,5-trinitrobenzene.
Common reagents used in these reactions include nitric acid, chlorate, dichromate, and tin. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4,6-Trinitroanilino)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrated compounds and as a reagent in various chemical reactions.
Industry: Due to its explosive properties, it is used in the manufacture of explosives and propellants.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trinitroanilino)benzoic acid involves the release of energy through the rapid decomposition of its nitro groups. This decomposition can be initiated by heat, shock, or friction, leading to the formation of highly reactive intermediates and the release of gases such as nitrogen and carbon dioxide. The molecular targets and pathways involved in its explosive behavior are primarily related to the breaking of chemical bonds within the nitro groups .
Comparison with Similar Compounds
2-(2,4,6-Trinitroanilino)benzoic acid can be compared with other nitrated benzoic acid derivatives, such as:
2,4,6-Trinitrobenzoic acid: Similar in structure but lacks the anilino group.
2,4-Dinitrobenzoic acid: Contains fewer nitro groups, resulting in different chemical properties.
2,6-Dinitrobenzoic acid: Another derivative with different nitro group positioning.
The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of the anilino group, which contribute to its distinct chemical and explosive properties .
Properties
CAS No. |
7221-21-8 |
|---|---|
Molecular Formula |
C13H8N4O8 |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
2-(2,4,6-trinitroanilino)benzoic acid |
InChI |
InChI=1S/C13H8N4O8/c18-13(19)8-3-1-2-4-9(8)14-12-10(16(22)23)5-7(15(20)21)6-11(12)17(24)25/h1-6,14H,(H,18,19) |
InChI Key |
WGTKBFIDYWKWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)


![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)
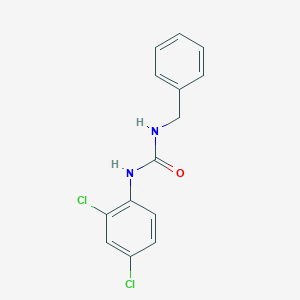
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961556.png)
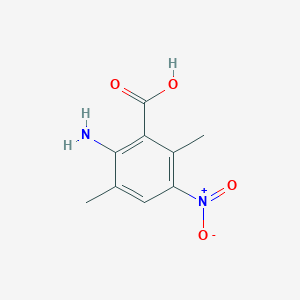
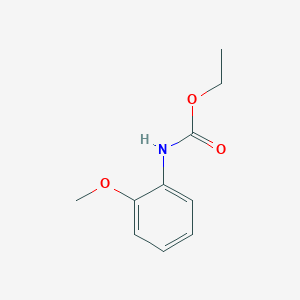
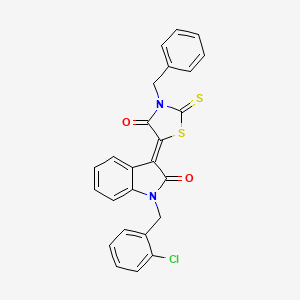
![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)

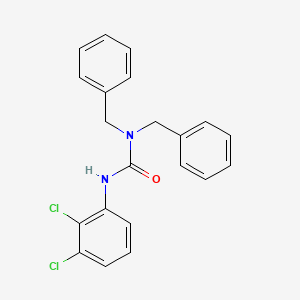
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
